1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0776343
InChI: InChI=1S/C18H22ClNO3/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19/h3-9,13,20-21H,10-12H2,1-2H3
SMILES: CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8 g/mol

1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol

CAS No.:

Cat. No.: VC0776343

Molecular Formula: C18H22ClNO3

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol -

Specification

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
IUPAC Name 1-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol
Standard InChI InChI=1S/C18H22ClNO3/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19/h3-9,13,20-21H,10-12H2,1-2H3
Standard InChI Key CYEJOEUMFIIDMG-UHFFFAOYSA-N
SMILES CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O
Canonical SMILES CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator